3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

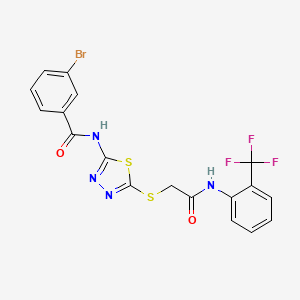

This compound features a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a bromine atom at position 3 of the benzamide ring. The thioether linkage connects the thiadiazole to a 2-oxoethylamine moiety bearing a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

3-bromo-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrF3N4O2S2/c19-11-5-3-4-10(8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-7-2-1-6-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIWDCLTSNKATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrF3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the current understanding of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C16H15BrF3N3O2S

- Molecular Weight : 426.27 g/mol

The biological activity of thiadiazole derivatives, including the compound , is often attributed to their ability to interact with specific biological targets. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit antibacterial properties through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Thiadiazole derivatives have been shown to decrease cell viability in several cancer cell lines by inducing apoptosis via mitochondrial pathways. For example, compounds similar to this compound demonstrated significant cytotoxic effects against human leukemia and melanoma cells .

- Antibacterial Activity : The presence of trifluoromethyl groups in the structure has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that similar compounds exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of thiadiazole derivatives similar to the compound under investigation:

Case Studies

Recent studies have highlighted the potential of thiadiazole derivatives in clinical applications:

- Case Study on Anticancer Properties : A study evaluated a series of thiadiazole derivatives for their anticancer effects on human leukemia cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity and apoptosis induction compared to control groups .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of trifluoromethyl-substituted thiadiazoles against resistant bacterial strains. The findings revealed that these compounds could serve as promising candidates for developing new antibiotics .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, research indicates that derivatives of thiadiazole and benzamide exhibit significant anticancer activities. For instance:

- Synthesis Techniques : Microwave-assisted synthesis has been employed to create thiadiazole and benzamide derivatives, demonstrating notable anticancer activities against melanoma, leukemia, cervical cancer, and breast cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit specific pathways involved in tumor growth and proliferation. Studies suggest that it may act by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

In addition to its anticancer potential, 3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has shown promise as an antimicrobial agent:

- In Vitro Studies : Preliminary evaluations indicate that the compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .

- Potential Applications : Given its dual activity against cancerous cells and pathogens, this compound could be explored for use in combination therapies that target both malignancies and infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

- Modification of Functional Groups : Variations in the trifluoromethyl group or modifications to the thiadiazole moiety can significantly influence biological activity. Research has indicated that specific substitutions can enhance potency or selectivity against target cells .

- Computational Modeling : Molecular docking studies have been employed to predict how modifications might affect binding affinity to biological targets, aiding in the design of more effective analogs .

Case Studies

Several case studies illustrate the compound's potential:

- Tiwari et al. (2017) demonstrated that compounds similar to this compound showed promising results in inhibiting cancer cell growth in vitro.

- Antimicrobial Evaluation : A study published in Molecules highlighted the antimicrobial efficacy of related thiadiazole derivatives, suggesting a broader application for compounds within this chemical class .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Features of Selected Analogs

*Calculated based on molecular formula C₁₉H₁₃BrF₃N₄O₂S₂.

Substituent Effects on Activity

- Bromine vs.

- Trifluoromethyl Position : The 2-CF₃ group (ortho-substitution) in the target compound may create steric hindrance compared to 4-CF₃ (para-substitution) in the benzodioxole analog , affecting receptor interactions.

- Thioether Linkage : The -S-CH₂-CO-NH- bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility and hydrogen bonding .

Physicochemical Properties

- Lipophilicity: The target compound’s logP (estimated ~3.5) is higher than non-CF₃ analogs (e.g., piperidine derivatives in , logP ~2.1–2.8) due to the CF₃ group.

- Solubility : Bromine and CF₃ reduce aqueous solubility compared to methoxy or hydroxy-substituted derivatives .

Table 2: Reported Activities of Related Compounds

The target compound’s bromine and ortho-CF₃ groups may position it for unique interactions in enzymatic or receptor-binding pockets, though specific data are lacking.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, typically starting with coupling a thiol-containing thiadiazole intermediate with a brominated benzamide derivative. Key steps include:

- Amide bond formation : Reacting a thiadiazole-thiol with a bromobenzoyl chloride derivative in the presence of a base (e.g., triethylamine) .

- Thioether linkage : Introducing the 2-oxoethylthio group via nucleophilic substitution under controlled pH and temperature .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product .

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency .

- Stoichiometry : Exact molar ratios of reagents minimize side products .

- Temperature control : Reactions often proceed at 0–25°C to prevent decomposition .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be obtained?

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and thiadiazole protons (δ 7.5–8.5 ppm in ¹H) .

- 19F NMR : Validate the CF₃ group (δ -60 to -70 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at ~550–600 m/z) and fragmentation patterns .

- IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and thioether C–S bonds (~600–700 cm⁻¹) .

Q. How do the functional groups influence its chemical reactivity and potential bioactivity?

- Thiadiazole ring : Enhances π-π stacking with biological targets (e.g., enzymes) and stabilizes electron-deficient intermediates .

- Trifluoromethyl group : Increases metabolic stability and membrane permeability via hydrophobic interactions .

- Benzamide moiety : Facilitates hydrogen bonding with target proteins (e.g., kinases) .

- Thioether linkage : Susceptible to oxidation, which can be leveraged for prodrug design .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .

- Dose-response validation : Perform IC₅₀ assays across a wide concentration range (e.g., 1 nM–100 µM) to identify false positives .

- Target profiling : Employ proteomics or CRISPR screens to identify off-target interactions .

Q. How can computational methods predict the compound’s mechanism of action?

Q. What challenges arise in establishing SAR for this compound?

- Steric hindrance : Bulky substituents (e.g., CF₃) may disrupt binding despite favorable electronic effects .

- Synergistic effects : The combined impact of bromo and thioether groups complicates isolating individual contributions .

- Synthetic limitations : Modifying the thiadiazole core often requires re-optimizing reaction conditions .

Q. How does crystallographic data inform molecular interactions?

- Bond lengths/angles : Thiadiazole C–N bonds (~1.32 Å) indicate aromatic stabilization, while amide C=O bonds (~1.23 Å) suggest hydrogen-bonding potential .

- Packing analysis : Intermolecular H-bonds (e.g., N–H⋯O) stabilize the crystal lattice and mimic protein-ligand interactions .

Q. How should metabolic stability and degradation pathways be investigated?

- In vitro assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Monitor oxidation of the thioether to sulfoxide .

- Forced degradation : Expose to heat, light, or acidic/basic conditions to identify labile groups (e.g., amide hydrolysis) .

Q. How can derivatives enhance target selectivity?

Q. Best practices for validating purity during scale-up?

- Analytical consistency : Use HPLC (≥95% purity) and ¹H NMR (integration of diagnostic peaks) at each scale .

- Batch comparison : Track melting points (±2°C) and MS profiles to detect impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.